![molecular formula C14H9ClFNO4 B14230454 Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- CAS No. 819076-73-8](/img/structure/B14230454.png)
Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-: is an aromatic aldehyde derivative It is characterized by the presence of a benzaldehyde core substituted with a 2-chloro-6-fluorophenyl group and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and 4-hydroxy-3-nitrobenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The 2-chloro-6-fluorobenzaldehyde undergoes a nucleophilic substitution reaction with the 4-hydroxy-3-nitrobenzaldehyde, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitrobenzoic acid.
Reduction: 4-[(2-chloro-6-fluorophenyl)methoxy]-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
- Benzaldehyde, 4-fluoro-
- Benzaldehyde, 4-chloro-
- Benzaldehyde, 4-nitro-
Comparison:
- Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity.
- The combination of these substituents can enhance the compound’s stability and specificity in various reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
819076-73-8 |
|---|---|
Molekularformel |
C14H9ClFNO4 |
Molekulargewicht |
309.67 g/mol |
IUPAC-Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitrobenzaldehyde |
InChI |
InChI=1S/C14H9ClFNO4/c15-11-2-1-3-12(16)10(11)8-21-14-5-4-9(7-18)6-13(14)17(19)20/h1-7H,8H2 |
InChI-Schlüssel |
IZHMCOLFNDHHGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)C=O)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B14230371.png)

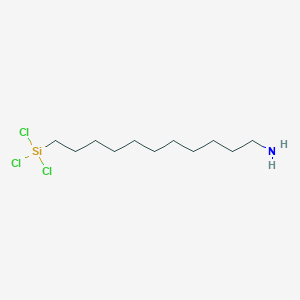
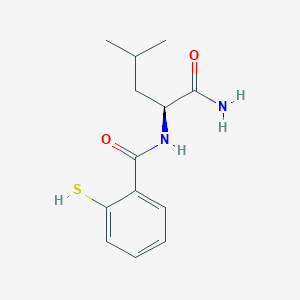

![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14230409.png)

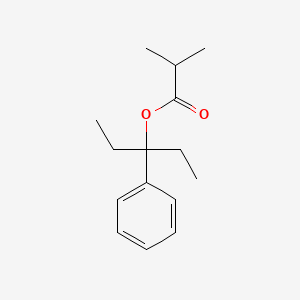
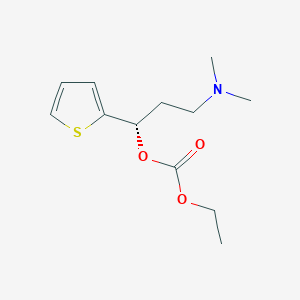


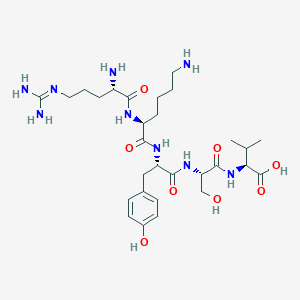

![4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14230450.png)
